Dimethoxydiphenylsilane can be derived from various sources, including synthetic pathways involving the reaction of diphenyl dichlorosilane with methanol. It falls under the category of organosilicon compounds, which are widely utilized in industrial applications due to their unique chemical properties and functionalities.
The synthesis of dimethoxydiphenylsilane typically involves the following method:
This method has been shown to yield high purity and high yields of dimethoxydiphenylsilane, making it a preferred approach in laboratory settings.
Dimethoxydiphenylsilane participates in several chemical reactions, primarily involving:
The mechanism by which dimethoxydiphenylsilane acts as a coupling agent involves:
Dimethoxydiphenylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring strong adhesion and moisture resistance.
Dimethoxydiphenylsilane is utilized across various scientific and industrial fields:
Dimethoxydiphenylsilane (DMDPS; C₁₄H₁₆O₂Si; CAS 6843-66-9) is an organosilicon compound featuring a central silicon atom tetrahedrally coordinated to two methoxy (–OCH₃) groups and two phenyl (C₆H₅) rings. This configuration confers hybrid chemical properties, merging the hydrolytic reactivity of alkoxysilanes with the steric stabilization and electronic effects of aromatic substituents. The silicon-oxygen bonds (Si–O; ~1.63 Å) are polar covalent, with bond angles approximating 109.5°, consistent with sp³ hybridization at silicon. The phenyl rings adopt non-planar orientations relative to the Si–O plane due to steric repulsion, influencing the compound’s reactivity and crystallinity. [5] [2]
DMDPS serves as a critical precursor in sol-gel processes for synthesizing silica-based materials and as an electrolyte additive (1–2 wt%) in lithium-ion batteries, where it polymerizes at the anode surface to prevent overcharging. Its molecular architecture balances hydrolytic instability (from Si–OMe) with steric protection (from phenyl groups), enabling controlled condensation reactions. The InChI key (AHUXYBVKTIBBJW-UHFFFAOYSA-N) and SMILES notation (COSi(c1ccccc1)c2ccccc2) provide unambiguous representations for computational studies. [5] [2]
Table 1: Fundamental Properties of Dimethoxydiphenylsilane
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₄H₁₆O₂Si | - |
Boiling Point | 161°C | 15 mmHg |
Density | 1.08 g/mL | 20°C |
Refractive Index (n₂₀/D) | 1.5450 | - |
Flash Point | 121°C (closed cup) | - |
Assay Purity | ≥95.0% (GC) | - |
Esterification Route
The conventional synthesis involves nucleophilic substitution where diphenyldichlorosilane reacts with anhydrous methanol in dry benzene/pyridine (1:2 molar ratio) at 0–5°C. Pyridine acts as an HCl scavenger, driving the reaction to completion:$$\ce{(C6H5)2SiCl2 + 2CH3OH ->[pyridine][0-5^\circ \text{C}] (C6H5)2Si(OCH3)2 + 2HCl}$$This method achieves yields >80% with minimal side products (e.g., disiloxanes). Precise temperature control is critical to avoid ether formation from methanol self-condensation. [8]
Direct Synthesis (Müller-Rochow Process)
An alternative pathway adapts the Müller-Rochow process, where silicon metal reacts with methanol under Cu-catalysis at 280°C in a fixed-bed reactor:$$\ce{Si + 2CH3OH ->[Cu][280^\circ \text{C}] (CH3O)2SiH2 ->[C6H6][\Delta] (C6H5)2Si(OCH3)2}$$This method aligns with green chemistry principles by avoiding chlorinated intermediates but faces challenges in regioselectivity and lower yields (<60%) due to competing formation of trimethoxysilane and disiloxanes. [2]
Table 2: Comparison of DMDPS Synthesis Methods
Method | Catalyst/Solvent | Temperature | Yield | Key Advantage |
---|---|---|---|---|
Esterification | Pyridine/Benzene | 0–5°C | >80% | High selectivity |
Direct Synthesis | Cu, fixed-bed | 280°C | <60% | Chlorine-free route |
NMR Spectroscopy
¹H NMR (CDCl₃) exhibits three distinct regions:
IR Spectroscopy
Key vibrational modes (cm⁻¹) include:
Mass Spectrometry
Electron ionization (70 eV) yields characteristic fragments:
Table 3: Spectroscopic Signatures of DMDPS
Technique | Key Signals | Assignment |
---|---|---|
¹H NMR | δ 3.50 (s, 6H) | –OCH₃ |
δ 7.40–7.60 (m, 10H) | C₆H₅ | |
²⁹Si NMR | δ –15.2 | C₂Si(OR)₂ |
IR | 1080 cm⁻¹ | ν_as(Si–O–C) |
730, 700 cm⁻¹ | δ(Si–C₆H₅) | |
MS | m/z 135 | [C₆H₅Si(OH)₂]⁺ |
Experimental crystallographic data for DMDPS remains scarce due to its liquid state at room temperature (bp 161°C at 15 mmHg) and low tendency to crystallize. However, computational models (DFT/B3LYP/6-311++G(d,p)) predict a distorted tetrahedral geometry at silicon, with Si–O bond lengths of 1.65 Å and Si–C bond lengths of 1.88 Å. The phenyl rings exhibit torsional angles of 45°–55° relative to the Si–O plane, minimizing steric clash between ortho-hydrogens and methoxy groups. [5] [7]
Molecular dynamics simulations (CHARMM force field) reveal anisotropic displacement parameters dominated by low-frequency torsional oscillations of phenyl rings (5–50 cm⁻¹). These motions contribute to entropy stabilization in condensed phases. Quantum mechanical studies of electron density (AIM theory) confirm closed-shell interactions in Si–O/Si–C bonds, with Laplacian values (∇²ρ) of +2.5–3.0 eÅ⁻⁵, consistent with covalent character. Hirshfeld surface analysis predicts that hypothetical crystals would exhibit H···H (60%) and C···H (30%) contacts as dominant packing forces. [4] [7]
Table 4: Computational Parameters for DMDPS Structure
Parameter | Computational Value | Method |
---|---|---|
Si–O Bond Length | 1.65 Å | DFT/B3LYP/6-311++G(d,p) |
Si–C Bond Length | 1.88 Å | DFT/B3LYP/6-311++G(d,p) |
C–Si–C Bond Angle | 108.5° | DFT/B3LYP/6-311++G(d,p) |
O–Si–O Bond Angle | 105.8° | DFT/B3LYP/6-311++G(d,p) |
Torsional Barrier | 8 kJ/mol | CHARMM MD |
Table 5: Systematic Identifiers for Dimethoxydiphenylsilane
Identifier Type | Value |
---|---|
IUPAC Name | Dimethoxy(diphenyl)silane |
CAS Registry | 6843-66-9 |
Common Synonyms | Diphenyldimethoxysilane; DMDPS; DDS |
Linear Formula | (C₆H₅)₂Si(OCH₃)₂ |
PubChem CID | 81284 |
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